
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-IPN, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazinecarboxamide, which is a well-known organic compound used in the synthesis of various drugs and other chemical compounds. 2-IPN has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research. In
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with aldehydes and ketones, forming imine intermediates that can be further reacted to form various compounds. Additionally, it has been shown to react with metal ions, forming coordination complexes.
Biochemical and Physiological Effects
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been found to have several biochemical and physiological effects. It has been shown to have antitumor activity in vitro, meaning it can inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant activity, meaning it can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, meaning it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. Additionally, it has a wide range of applications in various fields of research. However, it also has some limitations. It can be toxic in high concentrations, and its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using Hydrazinecarboxamide, 2-(1-methylpropylidene)- as a building block. Additionally, the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in coordination chemistry could lead to the development of new materials with unique properties. Finally, further research into the mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- could lead to a better understanding of its biological effects and potential therapeutic applications.
Conclusion
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, is a valuable tool in scientific research due to its wide range of applications and biochemical and physiological effects. Its ease of synthesis and availability make it a cost-effective reagent for lab experiments. While its mechanism of action is not well understood, further research into its biological effects could lead to the development of new pharmaceuticals and other materials.
Méthodes De Synthèse
The synthesis of Hydrazinecarboxamide, 2-(1-methylpropylidene)- involves the reaction of hydrazinecarboxamide with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of Hydrazinecarboxamide, 2-(1-methylpropylidene)-. The purity of the synthesized compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been widely used in scientific research as a reagent and a building block for the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the development of new materials, such as polymers and resins. Hydrazinecarboxamide, 2-(1-methylpropylidene)- has also been used as a ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules.
Propriétés
Numéro CAS |
624-46-4 |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
[(Z)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4- |
Clé InChI |
TYLYPMBEMALHLV-DAXSKMNVSA-N |
SMILES isomérique |
CC/C(=N\NC(=O)N)/C |
SMILES |
CCC(=NNC(=O)N)C |
SMILES canonique |
CCC(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



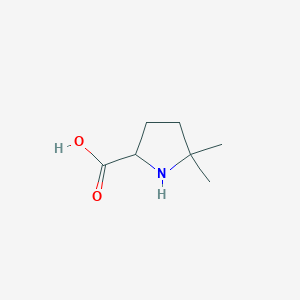
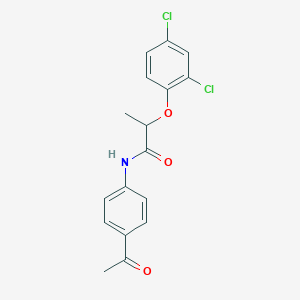
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
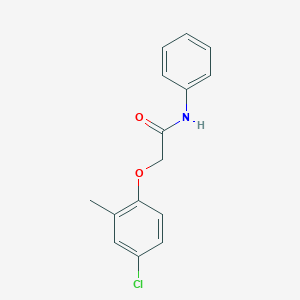

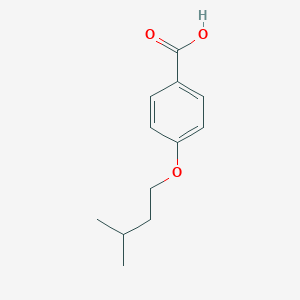
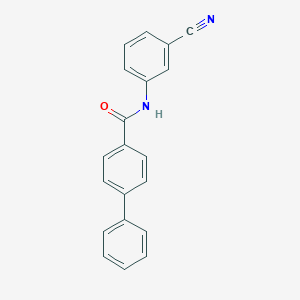

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
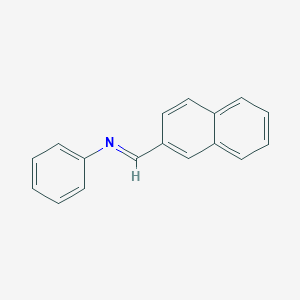
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)